N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
BenchChem offers high-quality N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-10-6-14(21-26-10)19-15(23)8-22-4-2-12-13(7-22)27-17(18-12)20-16(24)11-3-5-25-9-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,18,20,24)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYPFUFCEJDUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic molecule with potential biological activity. This article delves into its biological properties, focusing on its anticancer potential and mechanisms of action, supported by relevant data and research findings.
Molecular Structure
- Molecular Formula : C16H19N5O3S
- Molecular Weight : 361.42 g/mol
- CAS Number : 1351591-15-5
The structure of this compound incorporates various functional groups that may contribute to its biological activity. The presence of the isoxazole moiety and thiazole ring suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O3S |
| Molecular Weight | 361.42 g/mol |
| CAS Number | 1351591-15-5 |
| Purity | Typically ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures have shown IC50 values ranging from 2.32 to 6.51 µg/mL against these cell lines, indicating potent anticancer activity .
- Apoptosis Induction : Compounds related to this structure have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways. This leads to programmed cell death, which is a desirable outcome in cancer therapy .
- Cell Cycle Arrest : Treatment with these compounds has resulted in cell cycle arrest at the S and G2/M phases in cancer cells, preventing further proliferation .
- Selectivity : Notably, some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Data
| Compound ID | Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | High |
| 4i | HepG2 | 3.13 | High |
| 4a | Vero | >50 | Low |
Case Study 1: Compound Efficacy in MCF-7 Cells
A study evaluating the efficacy of a related compound showed that treatment with a specific derivative led to a significant reduction in cell viability compared to control groups. The mechanism was attributed to increased apoptosis markers and disruption of mitochondrial membrane potential .
Case Study 2: Selectivity Testing
Another investigation assessed the selectivity of these compounds against normal mammalian cells (Vero). The results indicated that while the compounds effectively killed cancer cells, they displayed minimal toxicity towards normal cells, highlighting their potential as safer therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for constructing the thiazolo[5,4-c]pyridine core in this compound?
The thiazolo[5,4-c]pyridine scaffold can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. For example, microwave-assisted cyclization under inert atmosphere (N₂) at 120–140°C for 2–4 hours using DBU (1,8-diazabicycloundec-7-ene) as a base improves yield and reduces side reactions . Solvent selection (e.g., DMF or THF) and stoichiometric ratios of sulfur-containing precursors (e.g., CS₂) are critical for regioselectivity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are essential. For example, HMBC correlations between the furan carbonyl (δ ~165 ppm) and the adjacent thiazolo-pyridine protons confirm connectivity. IR spectroscopy can validate the presence of amide (1650–1700 cm⁻¹) and isoxazole (1600 cm⁻¹) functional groups . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases). Cytotoxicity screening in HEK-293 or HepG2 cell lines via MTT assays at concentrations of 1–100 μM over 48 hours provides initial safety profiles . Dose-response curves (IC₅₀) should be compared to positive controls like staurosporine or doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Systematically modify substituents on the isoxazole (e.g., methyl to halogen or aryl groups) and furan (e.g., carboxyl to ester or amide derivatives) moieties. Assess changes in potency using dose-dependent enzymatic assays and correlate with LogP (lipophilicity) and polar surface area (PSA) calculated via DFT . Parallel synthesis of 10–20 analogs with QSAR modeling (e.g., CoMFA) identifies key pharmacophores .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
If poor in vivo performance occurs despite strong in vitro activity, evaluate pharmacokinetic parameters:
- Plasma stability (incubation in rat plasma at 37°C, LC-MS quantification over 24 hours).
- Metabolic stability using liver microsomes (human/rat) with NADPH cofactors.
- Blood-brain barrier permeability via PAMPA assay . Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability .
Q. What mechanistic studies are recommended to identify the compound’s molecular target?
Combine computational docking (AutoDock Vina, PDB structures) with experimental validation:
Q. How can analytical methods be developed to assess stability under physiological conditions?
Conduct forced degradation studies:
- Acid/Base Hydrolysis (0.1M HCl/NaOH, 37°C, 24 hours).
- Oxidative Stress (3% H₂O₂, 48 hours).
- Photostability (ICH Q1B guidelines, UV light at 320–400 nm). Monitor degradation products via UPLC-QTOF and propose degradation pathways .
Q. What strategies address solubility limitations while maintaining activity?
Q. How does stereochemistry at the tetrahydrothiazolo-pyridine ring impact bioactivity?
Enantioselective synthesis (chiral HPLC or asymmetric catalysis) to isolate (R)- and (S)-enantiomers. Test enantiomers in cellular assays (e.g., apoptosis via flow cytometry) and compare IC₅₀ values. Molecular dynamics (MD) simulations (AMBER or GROMACS) can predict binding mode differences .
Q. What computational tools predict off-target interactions or toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
